C–C Bond Dissociation Energy in Cyanogen vs. H–CN and Halogen–CN Bonds
Cyanogen's central C–C bond is significantly stronger than the corresponding bonds in hydrogen cyanide or cyanogen halides, directly influencing its decomposition behavior and activation energy in energetic applications. Quantitative photodissociation data show that D(NC–CN) = 128 kcal/mol, compared to D(H–CN) = 120 kcal/mol, D(Cl–CN) = 97 kcal/mol, D(Br–CN) = 83 kcal/mol, and D(I–CN) = 73 kcal/mol .
| Evidence Dimension | Bond dissociation energy (kcal/mol) |
|---|---|
| Target Compound Data | 128 (NC–CN bond) |
| Comparator Or Baseline | H–CN: 120; Cl–CN: 97; Br–CN: 83; I–CN: 73 |
| Quantified Difference | +8 to +55 kcal/mol higher |
| Conditions | Vacuum ultraviolet photodissociation; ΔHf0°(CN) = 101 ± 1 kcal/mol |
Why This Matters
Higher C–C bond energy in cyanogen implies greater thermal input required for radical generation, enabling more controlled decomposition profiles in solid propellant formulations compared to cyanogen halides.
- [1] Okabe, H. (1968). Determination of Bond Dissociation Energies in Hydrogen Cyanide, Cyanogen and Cyanogen Halides by the Photodissociation Method. The Journal of Chemical Physics, 49(6), 2726-2733. View Source
